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Compound of Interest

Compound Name: 2,4-Dimethylphenol

Cat. No.: B051704 Get Quote

Introduction

2,4-Dimethylphenol, also known as 2,4-xylenol, is an aromatic organic compound with the

chemical formula (CH₃)₂C₆H₃OH. It is a derivative of phenol and is a constituent of coal tar and

petroleum. This compound and its derivatives are of significant interest to researchers,

scientists, and drug development professionals due to their diverse applications, including their

use as intermediates in the synthesis of antioxidants, disinfectants, and other pharmaceutical

and chemical products. A thorough understanding of its structural and electronic properties is

crucial for its effective utilization, and spectroscopic techniques such as Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide the

foundational data for this understanding. This technical guide presents a comprehensive

overview of the spectroscopic data for 2,4-Dimethylphenol, complete with experimental

protocols and visual aids to facilitate a deeper understanding of its molecular characteristics.

Spectroscopic Data of 2,4-Dimethylphenol
The following sections provide a detailed summary of the NMR, IR, and UV-Vis spectroscopic

data for 2,4-Dimethylphenol. The quantitative data is presented in tabular format for ease of

reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule.
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The ¹H NMR spectrum of 2,4-Dimethylphenol provides information about the chemical

environment of the hydrogen atoms in the molecule. The chemical shifts, multiplicities, and

coupling constants are summarized in the table below.

Chemical Shift
(ppm)

Integration Multiplicity
Coupling
Constant (J) in
Hz

Assignment

6.94 1H s - H-3

6.88 1H d 8.2 H-5

6.67 1H d 8.2 H-6

4.55 1H s - -OH

2.26 3H s - -CH₃ at C-4

2.23 3H s - -CH₃ at C-2

Note: The assignments are based on typical chemical shifts for substituted phenols and may

vary slightly depending on the solvent and experimental conditions.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in 2,4-
Dimethylphenol. The chemical shifts for each carbon are listed below, with the spectrum

typically recorded in deuterated chloroform (CDCl₃).[1]
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Chemical Shift (ppm) Assignment

151.4 C-1 (C-OH)

131.75 C-4 (C-CH₃)

130.02 C-6

127.43 C-2 (C-CH₃)

123.9 C-5

115.03 C-3

20.39 -CH₃ at C-4

15.7 -CH₃ at C-2

Note: Assignments are based on established correlations for substituted aromatic compounds.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The major absorption bands in the IR spectrum of 2,4-
Dimethylphenol are presented below.

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3610 - 3200 Strong, Broad O-H stretch (phenolic)

3050 - 3000 Medium C-H stretch (aromatic)

2980 - 2850 Medium C-H stretch (methyl)

1620 - 1580 Medium C=C stretch (aromatic ring)

1500 - 1450 Strong C=C stretch (aromatic ring)

1260 - 1180 Strong C-O stretch (phenol)

880 - 800 Strong
C-H bend (aromatic, out-of-

plane)
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Note: The exact peak positions and intensities can be influenced by the sample preparation

method (e.g., KBr pellet, Nujol mull, or thin film).

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The absorption maximum (λmax) for 2,4-Dimethylphenol is influenced by the solvent used.

Solvent λmax (nm)

Not Specified 296

Note: The UV-Vis spectrum of phenols can be sensitive to the pH of the solution.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. The specific parameters may vary depending on the instrumentation and the

specific requirements of the analysis.

NMR Spectroscopy
Sample Preparation: A 5-10 mg sample of 2,4-Dimethylphenol is accurately weighed and

dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a

clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane

(TMS), is added for chemical shift calibration.

Instrumentation: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300,

400, or 500 MHz).

Data Acquisition: For ¹H NMR, standard acquisition parameters are used, including a

sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-

decoupled sequence is typically employed to simplify the spectrum and enhance sensitivity.

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, and the

resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to the

TMS signal at 0.00 ppm.
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IR Spectroscopy
Sample Preparation:

KBr Pellet: A small amount of 2,4-Dimethylphenol (1-2 mg) is finely ground with

approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed

into a thin, transparent pellet using a hydraulic press.

Nujol Mull: A few milligrams of the solid sample are ground with a drop of Nujol (mineral

oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).

Thin Film (for liquids or low-melting solids): A drop of the molten or liquid sample is placed

between two salt plates.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet/salt

plates) is recorded first. The sample is then placed in the beam path, and the sample

spectrum is acquired. The instrument software automatically subtracts the background

spectrum.

Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus

wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands of the

functional groups.

UV-Vis Spectroscopy
Sample Preparation: A stock solution of 2,4-Dimethylphenol is prepared by dissolving an

accurately weighed amount of the compound in a suitable UV-grade solvent (e.g., ethanol,

methanol, or cyclohexane) in a volumetric flask. A series of dilutions are then prepared to

obtain a final concentration that gives an absorbance reading within the linear range of the

instrument (typically 0.1 to 1.0 AU).

Instrumentation: The UV-Vis spectrum is recorded using a double-beam UV-Vis

spectrophotometer.
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Data Acquisition: The spectrophotometer is first zeroed with a cuvette containing the pure

solvent (the blank). The cuvette is then filled with the sample solution, and the absorbance is

measured over a specific wavelength range (e.g., 200-400 nm).

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the

resulting spectrum.

Visualization of Spectroscopic Workflow and Data
Interpretation
The following diagrams, generated using the DOT language, illustrate the general workflow for

spectroscopic analysis and the relationship between the different spectroscopic techniques and

the structural information they provide for 2,4-Dimethylphenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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